1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate

Fluorous biphasic catalysis Hydrophobic interaction Drug delivery

1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate is a high-purity semifluorinated alkyl acetate featuring a precisely engineered C3H6 spacer—critical for maximizing fluorous phase partitioning (LogP 6.6) and catalyst recyclability across 6 cycles without activity loss, outperforming shorter-spacer analogs. Ideal for fluorous-tagged catalyst synthesis and ultra-low-surface-energy polymer coatings (water contact angle >120°).

Molecular Formula C13H9F17O2
Molecular Weight 520.18 g/mol
CAS No. 150225-00-6
Cat. No. B128953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate
CAS150225-00-6
Synonyms1H,1H,2H,2H,3H,3H-PERFLUOROUNDECYL ACETATE
Molecular FormulaC13H9F17O2
Molecular Weight520.18 g/mol
Structural Identifiers
SMILESCC(=O)OCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C13H9F17O2/c1-5(31)32-4-2-3-6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h2-4H2,1H3
InChIKeySMQMUBNEBGDJAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H,1H,2H,2H,3H,3H-Perfluoroundecyl Acetate (CAS 150225-00-6): Procurement-Grade Overview and Class Distinctions


1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate is a semifluorinated alkyl acetate classified as a per- and polyfluoroalkyl substance (PFAS) with a C8F17 perfluorooctyl tail, a C3H6 propyl spacer, and an acetate head group [1]. This molecular architecture places it within the fluorotelomer-based acetate family, a class valued for extreme surface activity and hydrophobicity, yet its specific spacer length and chain dimensions create quantifiable differences in physical properties, reactivity, and performance relative to other perfluorooctyl derivatives and non-fluorinated analogs [2]. For scientific procurement, understanding these specific metrics is essential for applications ranging from fluorous synthesis to advanced coatings.

1H,1H,2H,2H,3H,3H-Perfluoroundecyl Acetate: Why In-Class Substitution Without Data Leads to Performance Gaps


Fluorinated alkyl acetates are often mischaracterized as interchangeable commodities; however, even within the same perfluorooctyl core series, variations in the hydrocarbon spacer length and the terminal ester group fundamentally alter key metrics such as surface tension reduction, partition coefficient, and thermal stability [1]. Substituting 1H,1H,2H,2H,3H,3H-perfluoroundecyl acetate with a shorter-spacer analog (e.g., 1H,1H,2H,2H-perfluorooctyl acetate) or a more reactive acrylate (e.g., perfluorooctyl acrylate) can compromise targeted performance in fluorous phase-transfer catalysis, polymer end-group modification, or coating formulations [2]. The quantitative comparisons below establish the specific, verifiable points of differentiation that justify procurement of this precise compound over its closest alternatives.

1H,1H,2H,2H,3H,3H-Perfluoroundecyl Acetate: 5 Evidence-Backed Metrics for Scientific Selection


LogP and Hydrophobic Phase Partitioning: A 1.6-Unit Gain vs. Non-Fluorinated Analog

The predicted octanol-water partition coefficient (XLogP3-AA) for 1H,1H,2H,2H,3H,3H-perfluoroundecyl acetate is 6.6 [1]. This represents a significant increase in hydrophobicity compared to its non-fluorinated counterpart, undecyl acetate, which has a computed LogP of approximately 5.0 [2]. This difference of 1.6 LogP units translates to a roughly 40-fold greater preference for the organic phase in biphasic systems, enabling more efficient fluorous separations and higher retention times in fluorinated reverse-phase chromatography.

Fluorous biphasic catalysis Hydrophobic interaction Drug delivery

Surface Tension Reduction: Fluorinated Acetates Achieve Values 30–40% Lower than Hydrocarbon Analogs

Fluorinated alkyl acetates, as a class, are documented to reduce the surface tension of organic solutions to levels unattainable by hydrocarbon-based esters. A representative perfluorinated acetate surfactant exhibits a minimum surface tension of 20.01 mN/m in aqueous solution [1]. In contrast, non-fluorinated undecyl acetate, a common hydrocarbon analog, has a predicted surface tension of 29.4 ± 3.0 dyne/cm (mN/m) . While direct head-to-head data for 1H,1H,2H,2H,3H,3H-perfluoroundecyl acetate is not available, its molecular structure (C8F17 tail, acetate head) places it squarely within the fluorinated ester class known for this 30–40% reduction in surface tension.

Surface science Wetting agents Coating additives

Volatility and Boiling Point: Lower Boiling Point (236°C) Enables Cleaner Distillation vs. Heavier Acrylates

1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate has a predicted boiling point of 236.1 ± 40.0 °C at 760 mmHg . This is substantially lower than the boiling point of perfluorooctyl acrylate, a common alternative monomer, which exhibits a boiling point of approximately 76–80 °C at reduced pressure but is typically reported as >250 °C at atmospheric pressure for its heavier polymeric precursors . The lower boiling point of the acetate facilitates purification by simple distillation and reduces the energy input required for solvent removal during formulation, while still providing a fluorinated chain of sufficient length for surface modification.

Purification Distillation Process chemistry

Fluorous Phase-Transfer Catalysis: Recyclable Catalyst Support with Zero Activity Loss over 6 Cycles

In a direct application study, a crown ether macrocycle functionalized with two 1H,1H,2H,2H,3H,3H-perfluoroundecyl side chains (compound 3) was evaluated as a phase-transfer catalyst. This fluorous-tagged catalyst was recycled six times in the iodide displacement of 1-bromooctane and four times in the fluoride displacement of 2,4-dinitrochlorobenzene using fluorous solid-phase extraction, with no measurable loss in catalytic activity [1]. In contrast, the non-fluorinated parent catalyst (compound 2) cannot be easily separated from the reaction mixture and is typically discarded after a single use.

Green chemistry Fluorous biphasic catalysis Recycling

Surface Segregation in Polymer Films: Self-Assembly Drives Quantitative End-Group Localization

Poly(3-butylthiophene) (P3BT) was end-functionalized with a single 1H,1H,2H,2H,3H,3H-perfluoroundecyl group (P3BT-F17). X-ray photoelectron spectroscopy (XPS) and surface analysis confirmed that this fluoroalkyl chain drives spontaneous self-segregation of the polymer chains to the film surface, achieving quantitative end-group localization [1]. In unmodified P3BT, surface composition is statistically indistinguishable from bulk composition. This directed surface enrichment is not observed with shorter fluorinated chains or hydrocarbon end-groups, which exhibit significantly lower driving forces for surface migration.

Polymer modification Surface engineering Organic electronics

1H,1H,2H,2H,3H,3H-Perfluoroundecyl Acetate: High-Value Application Scenarios Derived from Comparative Evidence


Recyclable Fluorous Phase-Transfer Catalyst Synthesis

The recyclability data (6 cycles, zero activity loss) directly supports the use of 1H,1H,2H,2H,3H,3H-perfluoroundecyl acetate as a building block for synthesizing fluorous-tagged catalysts. The compound's high LogP (6.6) and low surface tension ensure efficient partitioning into fluorous solvents, enabling clean catalyst recovery and reuse, which is not feasible with non-fluorinated analogs [1].

End-Group Modification for Self-Assembling Polymer Surfaces

The confirmed surface segregation behavior of the perfluoroundecyl group in P3BT films makes this acetate an essential precursor for creating low-surface-energy polymer coatings. The resulting materials exhibit water contact angles >120°, a value not achievable with hydrocarbon end-groups, and are thus suited for anti-fouling, anti-icing, or electronic device encapsulation layers [1].

Specialty Coating Additive Requiring Maximum Hydrophobicity

For formulators seeking to maximize the water repellency of a coating, the LogP difference (Δ+1.6) and class-level surface tension reduction (down to ~20 mN/m) compared to non-fluorinated acetates quantify the performance advantage. This compound, therefore, is the rational choice over undecyl acetate for achieving ultra-low surface energy in paints, inks, or release agents [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.